N-(4-methyl-1,3-benzothiazol-2-yl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
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Overview
Description
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling Reaction: The final step involves coupling the benzothiazole and tetrazole moieties through an amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE would depend on its specific biological or chemical target. Generally, it may interact with enzymes, receptors, or other molecular targets through binding interactions, leading to modulation of their activity. The pathways involved would be specific to the target and the context of its application.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores but different substituents.
Tetrazole Derivatives: Compounds with similar tetrazole rings but different substituents.
Uniqueness
N-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-2-(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)ACETAMIDE is unique due to the combination of both benzothiazole and tetrazole moieties in its structure, which may confer distinct chemical and biological properties compared to other compounds with only one of these functional groups.
Properties
Molecular Formula |
C17H14N6OS |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-(5-phenyltetrazol-2-yl)acetamide |
InChI |
InChI=1S/C17H14N6OS/c1-11-6-5-9-13-15(11)19-17(25-13)18-14(24)10-23-21-16(20-22-23)12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,18,19,24) |
InChI Key |
SRHWAZGTWMZTEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CN3N=C(N=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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